DL-2-Methylglutamic acid is a derivative of glutamic acid, classified as an amino acid. It exists in two enantiomeric forms, which can exhibit different biological activities. This compound is of interest in pharmacological research due to its potential applications in neurobiology and as a probe for imaging techniques.
The synthesis of DL-2-Methylglutamic acid can be achieved through several methods:
The synthesis process typically requires controlled conditions to ensure the correct stereochemistry is achieved, particularly when working with the enantiomers. Techniques such as high-performance liquid chromatography (HPLC) are often used to purify the product and analyze its composition .
DL-2-Methylglutamic acid participates in various biochemical reactions, primarily involving neurotransmitter pathways:
The reaction kinetics and mechanisms are studied using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate pathways and product formation .
DL-2-Methylglutamic acid is believed to modulate neurotransmitter release and uptake in synaptic clefts. It interacts with glutamate receptors, influencing excitatory neurotransmission.
Research indicates that its enantiomers may have distinct effects on neuronal activity, with studies showing that they can alter synaptic concentrations of other amino acids like glutamine . This suggests a complex interplay between different amino acids in neurotransmission.
Relevant data include its high purity levels (often >98%) when obtained through reputable suppliers .
DL-2-Methylglutamic acid has several applications in scientific research:
DL-2-Methylglutamic acid (DL-2MeGlu, C₆H₁₁NO₄) is a non-proteinogenic α,α-dialkylated amino acid characterized by a methyl substituent at the α-carbon of the glutamic acid backbone. Its molecular weight is 161.16 g/mol, with a melting point of 160°C (decomposition) and predicted pKa of 2.21, reflecting altered acidity due to steric effects [3] [9]. Racemic synthesis typically employs Strecker-type reactions or alkylation of diethyl acetamidomalonate using α-ketoglutarate analogues as precursors. The steric hindrance from the quaternary α-carbon necessitates harsh conditions (e.g., 48-hour reflux in acidic/basic media), often yielding the DL-form in ≤65% efficiency [3] [7].
Enantiopure synthesis leverages asymmetric hydrogenation or enzymatic resolution. Chiral Ru-BINAP catalysts enable stereoselective reduction of 2-methyleneglutarate derivatives, achieving (S)-2MeGlu with 92% enantiomeric excess (ee) but requiring expensive ligands. Alternatively, kinetic resolution using hydrolytic enzymes (e.g., acylases) selectively deprotifies one enantiomer from N-acetylated precursors, yielding >98% ee for (R)- or (S)-forms, though substrate specificity limits universal applicability [7] [10]. Recent advances employ chiral auxiliaries in Schöllkopf bis-lactim ether chemistry, generating gram-scale enantiopure 2MeGlu with 99% ee, albeit via multi-step routes [10].
Table 1: Structural and Physicochemical Properties of DL-2-Methylglutamic Acid
Property | Value | Measurement Context |
---|---|---|
CAS Number | 71-90-9 | Registry identifier |
Molecular Formula | C₆H₁₁NO₄ | Elemental composition |
Molecular Weight | 161.16 g/mol | Mass spectrometry |
Melting Point | 160°C (dec.) | Differential scanning calorimetry |
Predicted Density | 1.336 ± 0.06 g/cm³ | Computational modeling |
Predicted pKa | 2.21 ± 0.10 | Potentiometric titration |
Long-Term Storage | Cool, dry environment | Stability assessment |
Gamma irradiation (γ-rays) enables solvent-free DL-2MeGlu synthesis via radical-mediated C–C bond formation. Aqueous mixtures of formaldehyde (HCHO), ammonia (NH₃), and methanol (CH₃OH) irradiated by a ⁶⁰Co source (dose range: 0.5–20 kGy/h) yield DL-2MeGlu through methyl radical addition to glutamate precursors. Key parameters include:
Solid-state optimization minimizes racemization risks inherent in solution-phase synthesis. Post-irradiation acid hydrolysis (6M HCl, 110°C) releases free 2MeGlu from radiolytically formed precursors. This route simulates prebiotic conditions in carbonaceous chondrites, where ²⁶Al decay generates γ-rays driving amino acid formation [6]. Industrial scalability requires addressing low carbon efficiency (0.14% conversion) through catalytic additives or pulsed irradiation.
Table 3: Gamma-Irradiation Parameters and DL-2-Methylglutamic Acid Yield
Total Dose (kGy) | Dose Rate (kGy/h) | DL-2MeGlu Yield (μM) | Total Amino Acid Yield (μM) | Dominant Byproducts |
---|---|---|---|---|
50 | 2.5 | 42 ± 5 | 210 ± 15 | Glycine, Alanine |
100 | 5.0 | 98 ± 8 | 490 ± 22 | Alanine, β-Alanine |
150 | 7.5 | 155 ± 12 | 920 ± 40 | β-Alanine, ABA* |
200 | 10.0 | 270 ± 20 | 1797 ± 65 | ABA*, Glutamic acid |
*ABA: α-Aminobutyric acid
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7